MeTRH
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Overview
Description
Preparation Methods
Methamphetamine can be synthesized through several methods. The most common method involves the reduction of ephedrine or pseudoephedrine with hydriodic acid and red phosphorus . This method is widely used in clandestine laboratories due to its simplicity and high yield. Another method involves the reduction of phenyl-2-propanone (P2P) with methylamine, which yields racemic methamphetamine . Industrial production methods often involve more sophisticated techniques to ensure purity and safety.
Chemical Reactions Analysis
Methamphetamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydriodic acid, red phosphorus, and methylamine . The major products formed from these reactions include amphetamine and N-hydroxymethamphetamine .
Scientific Research Applications
Methamphetamine has several scientific research applications. In chemistry, it is used as a reference compound for studying the effects of central nervous system stimulants . In biology, it is used to study the effects of stimulants on neurotransmitter systems, particularly dopamine and norepinephrine . In medicine, methamphetamine is used in the treatment of attention deficit hyperactivity disorder and obesity . In industry, methamphetamine is used in the synthesis of other chemical compounds .
Mechanism of Action
Methamphetamine exerts its effects by entering the brain and triggering the release of norepinephrine, dopamine, and serotonin . It acts as a dopaminergic and adrenergic reuptake inhibitor and, in high concentrations, as a monoamine oxidase inhibitor (MAOI) . This leads to increased levels of these neurotransmitters in the brain, resulting in heightened alertness, energy, and euphoria .
Comparison with Similar Compounds
Methamphetamine is similar to other phenethylamine derivatives, such as amphetamine and 3,4-methylenedioxy-methamphetamine (MDMA) . methamphetamine has a higher potency and longer duration of action compared to amphetamine . Unlike MDMA, which has entactogenic properties, methamphetamine is primarily a stimulant . The unique structural feature of methamphetamine is the presence of a methyl group attached to the nitrogen atom, which enhances its ability to cross the blood-brain barrier .
Similar Compounds
- Amphetamine
- 3,4-Methylenedioxy-methamphetamine (MDMA)
- N-methylphenethylamine
Properties
CAS No. |
38983-06-1 |
---|---|
Molecular Formula |
C17H24N6O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-22-13(4-5-14(22)24)16(26)21-11(7-10-8-19-9-20-10)17(27)23-6-2-3-12(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,19,20)(H,21,26)/t11-,12-,13-/m0/s1 |
InChI Key |
DJLHRAHTTSWYAW-AVGNSLFASA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
sequence |
XHP |
Origin of Product |
United States |
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